2-methoxy-6-Quinolinesulfonyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO3S |
|---|---|
Molecular Weight |
257.69 g/mol |
IUPAC Name |
2-methoxyquinoline-6-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO3S/c1-15-10-5-2-7-6-8(16(11,13)14)3-4-9(7)12-10/h2-6H,1H3 |
InChI Key |
BXAKLISSBDVISR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Isomeric Distinction of 2-Methoxyquinoline-6-sulfonyl Chloride and its 8-Isomer for Researchers and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1][2][3][4] The introduction of a reactive sulfonyl chloride group at different positions on this bicyclic heterocycle offers a versatile entry point for the synthesis of novel therapeutic agents and chemical probes. This in-depth technical guide provides a comprehensive comparison of two key isomeric building blocks: 2-methoxyquinoline-6-sulfonyl chloride and 2-methoxyquinoline-8-sulfonyl chloride. We will explore the nuanced differences in their synthesis, structural properties, reactivity, and potential applications, offering field-proven insights for researchers in drug discovery and development.
Introduction: The Significance of Positional Isomerism in Quinoline Scaffolds
The biological activity and physicochemical properties of a quinoline-based compound are profoundly influenced by the substitution pattern on the ring system. The position of a substituent dictates its steric environment, electronic influence, and the overall topology of the molecule, which in turn governs its interactions with biological targets. The 2-methoxyquinoline core is of particular interest, and the placement of a sulfonyl chloride group at either the 6- or 8-position creates two distinct chemical entities with unique synthetic utilities. This guide will dissect these differences, providing a rationale for the selection of one isomer over the other in a research and development context.
Synthesis and Regioselectivity: A Tale of Two Isomers
The synthesis of 2-methoxyquinoline-6-sulfonyl chloride and its 8-isomer begins with the electrophilic sulfonation of 2-methoxyquinoline, followed by chlorination of the resulting sulfonic acid. The key to obtaining the desired isomer lies in the careful control of the reaction conditions during the initial sulfonation step.
The nitrogen atom in the quinoline ring deactivates the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the benzene ring.[5] The primary positions for sulfonation are the 5, 6, and 8 positions.
-
Thermodynamic vs. Kinetic Control: The regioselectivity of the sulfonation of quinolines is highly dependent on the reaction temperature.[5]
-
Formation of the 8-isomer is favored under kinetic control , typically at lower temperatures. The proximity of the 8-position to the nitrogen atom may play a role in the initial, faster reaction.
-
Formation of the 6-isomer is the thermodynamically favored outcome, achieved at higher temperatures (typically 80-120°C).[5] At elevated temperatures, any initially formed 8-sulfonic acid can rearrange to the more stable 6-sulfonic acid isomer.
-
Experimental Protocol: Regioselective Synthesis of 2-Methoxyquinoline-6-sulfonic Acid and 2-Methoxyquinoline-8-sulfonic Acid
Objective: To synthesize the 6- and 8-sulfonic acid precursors with high regioselectivity.
Materials:
-
2-Methoxyquinoline
-
Chlorosulfonic acid (ClSO₃H)
-
Crushed ice
-
Deionized water
-
Round-bottom flask with a stirrer and dropping funnel
-
Heating mantle and ice bath
Procedure:
-
Reaction Setup: In a fume hood, place 2-methoxyquinoline in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Sulfonating Agent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid (3 equivalents) dropwise to the stirred 2-methoxyquinoline, maintaining the temperature below 10°C.
-
Isomer-Specific Temperature Control:
-
For 2-Methoxyquinoline-8-sulfonic Acid (Kinetic Product): After the addition is complete, continue stirring at room temperature for 12-18 hours.
-
For 2-Methoxyquinoline-6-sulfonic Acid (Thermodynamic Product): After the addition is complete, slowly heat the reaction mixture to 100-120°C and maintain this temperature for 4-6 hours.[5]
-
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonic acid product will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the isolated sulfonic acid under vacuum to a constant weight.
Experimental Protocol: Conversion to Sulfonyl Chlorides
Objective: To convert the sulfonic acid precursors to their corresponding sulfonyl chlorides.
Materials:
-
2-Methoxyquinoline-6-sulfonic acid or 2-Methoxyquinoline-8-sulfonic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous dichloromethane (DCM) or chloroform
-
Round-bottom flask with a reflux condenser and nitrogen inlet
Procedure:
-
Reaction Setup: In a fume hood, suspend the dry sulfonic acid in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Chlorinating Agent Addition: Slowly add thionyl chloride (2-3 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of HCl gas evolution and TLC).
-
Workup: Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
Isolation: The crude sulfonyl chloride can be purified by recrystallization from a suitable solvent if necessary. It is crucial to perform this step under anhydrous conditions as sulfonyl chlorides are moisture-sensitive.[6]
Causality Behind Experimental Choices:
-
The use of chlorosulfonic acid is a common and effective method for the sulfonation of aromatic compounds.
-
The temperature control is the most critical parameter for achieving high regioselectivity between the 6- and 8-isomers.
-
The conversion to the sulfonyl chloride using thionyl chloride is a standard procedure. The reaction is performed under anhydrous conditions to prevent hydrolysis of the reactive sulfonyl chloride product back to the sulfonic acid.
Structural and Electronic Differences: A Comparative Analysis
| Feature | 2-Methoxyquinoline-6-sulfonyl Chloride (Inferred) | 2-Methoxyquinoline-8-sulfonyl Chloride (Inferred) | Rationale and Implications |
| Steric Hindrance | The sulfonyl chloride group at the 6-position is relatively exposed on the carbocyclic ring. | The sulfonyl chloride group at the 8-position is subject to significant steric hindrance from the peri-hydrogen at the 7-position and the nearby nitrogen atom of the quinoline ring.[9][10] | This steric crowding around the 8-sulfonyl chloride group is expected to decrease its reactivity towards bulky nucleophiles compared to the more accessible 6-isomer. |
| Electronic Effects | The sulfonyl chloride group at the 6-position is primarily influenced by the electronic properties of the benzene ring. The methoxy group at the 2-position exerts a remote electron-donating effect. | The sulfonyl chloride group at the 8-position is in closer proximity to the electron-withdrawing nitrogen atom, which can influence the electrophilicity of the sulfur atom. | The electrophilicity of the sulfur atom in the sulfonyl chloride group is a key determinant of its reactivity. The interplay of the methoxy group and the nitrogen atom will modulate this property differently in the two isomers. |
| Molecular Conformation | The sulfonyl group is likely to have more rotational freedom. | The rotation of the sulfonyl group around the C-S bond is likely to be more restricted due to steric clashes. In the crystal structure of quinoline-8-sulfonamide, there is an intramolecular N-H...N hydrogen bond, which suggests a specific orientation of the sulfonamide group relative to the quinoline nitrogen.[8] A similar conformational preference may exist for the sulfonyl chloride. | The preferred conformation can affect the accessibility of the electrophilic sulfur atom and influence the molecule's ability to fit into the active site of a biological target. |
Diagram: Steric Hindrance in 6- and 8-Substituted Quinolines
Caption: Steric environment of the sulfonyl chloride group in the 6- and 8-isomers.
Differential Reactivity and Applications
The structural and electronic differences between the two isomers directly translate into distinct reactivity profiles, which in turn dictate their suitability for various applications in drug discovery and chemical biology.
Nucleophilic Substitution Reactions
The primary reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom.[11] The greater steric hindrance around the 8-sulfonyl chloride group is expected to make it less reactive towards nucleophiles, particularly bulky ones, compared to the 6-isomer. This differential reactivity can be exploited for selective synthesis.
Hypothetical Reactivity Comparison:
| Nucleophile | Expected Reactivity with 6-Isomer | Expected Reactivity with 8-Isomer | Rationale |
| Small, unhindered amines (e.g., ammonia, methylamine) | High | High | Both isomers are expected to react readily with small nucleophiles. |
| Bulky amines (e.g., diisopropylamine, tert-butylamine) | Moderate to High | Low to Moderate | The steric bulk of the nucleophile will significantly disfavor attack at the hindered 8-position. |
| Alcohols/Phenols | Moderate | Low | The reaction to form sulfonates is generally slower than sulfonamide formation and is expected to be more sensitive to steric hindrance. |
Diagram: Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides from sulfonyl chlorides.
Applications in Drug Discovery
Quinoline-sulfonamide hybrids are a promising class of compounds with a wide range of biological activities, including anticancer and antibacterial effects.[12][13][14] The choice between the 6- and 8-sulfonyl chloride isomers as starting materials allows for the generation of structurally diverse libraries of compounds for screening.
-
2-Methoxyquinoline-6-sulfonamides: Derivatives from this isomer will have the sulfonamide moiety extending from the more exposed face of the quinoline ring. This may be advantageous for targeting enzymes with open and accessible active sites.
-
2-Methoxyquinoline-8-sulfonamides: The sulfonamide group in these derivatives will be positioned in a more sterically crowded environment. This could be beneficial for achieving selectivity for protein targets with specific pockets that can accommodate this geometry. The proximity of the sulfonamide to the quinoline nitrogen allows for the possibility of chelation with metal ions in metalloenzymes, a strategy that has been explored in the design of enzyme inhibitors.[3]
Use as Chemical Probes
The quinoline nucleus is known for its fluorescent properties, making it a valuable scaffold for the development of chemical probes. The sulfonamide group can be functionalized with various reporter groups or binding moieties. The differential placement of the sulfonamide at the 6- or 8-position will alter the photophysical properties (e.g., quantum yield, Stokes shift) of the resulting fluorescent probes, allowing for the fine-tuning of their characteristics for specific bioimaging applications.
Conclusion
While 2-methoxyquinoline-6-sulfonyl chloride and its 8-isomer may appear to be simple positional isomers, this in-depth analysis reveals that they are distinct chemical entities with unique synthetic and application profiles. The choice between these two building blocks is a critical decision in the design and synthesis of novel quinoline derivatives.
-
The 6-isomer offers greater accessibility and potentially higher reactivity, making it a suitable choice for the synthesis of a broad range of derivatives.
-
The 8-isomer provides a more sterically constrained and conformationally defined scaffold, which can be leveraged to achieve higher selectivity in drug-target interactions.
A thorough understanding of the principles of regioselective synthesis, the steric and electronic consequences of substitution patterns, and the differential reactivity of these isomers empowers researchers to make informed decisions, accelerating the discovery and development of new chemical entities with therapeutic or diagnostic potential.
References
-
Benarous, N., Moussa Slimane, N., Bougueria, H., Boutebdja, M., & Cherouana, A. (2022). Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 409–413. [Link]
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Benarous, N., Moussa Slimane, N., Bougueria, H., Boutebdja, M., & Cherouana, A. (2022). Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. IUCr Journals, 78(4), 409-413. [Link]
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Marciniec, K., Maślankiewicz, A., Nowak, M., & Kusz, J. (2012). Quinoline-8-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2891. [Link]
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Jeyaseelan, S., Rajegowda, H. R., Rayan, R. B. D., Kumar, P. R., & Palakshamurthy, B. S. (2015). Crystal structure of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Crystallographic Communications, 71(6), o408-o409. [Link]
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Novak, I., Klasinc, L., & Sabljić, A. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. PubMed, 15(1), 1-5. [Link]
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Novak, I., Klasinc, L., & Sabljić, A. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 69(13), 4479-4483. [Link]
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ResearchGate. (n.d.). Synthetic scheme and structure of the quinolines 6,8,9, pyrimido[4,5-b]quinoline derivative 7, and benzo[b][5][7] naphthyridine derivative 10. ResearchGate. [Link]
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Costantini, F., Tota, A., & Pace, V. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(39), 17051-17055. [Link]
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
-
Al-Omaim, W. S., El-Sayed, M. A. A., Ali, A. A. M., & Abdel-Aziz, M. (2021). Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. Scientific Reports, 11(1), 23835. [Link]
-
El-Sayed, M. A. A., Al-Omaim, W. S., Ali, A. A. M., & Abdel-Aziz, M. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety. Semantic Scholar. [Link]
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]
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Li, Y., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 29(12), 2853. [Link]
-
Zięba, A., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2525. [Link]
-
da Silva, J. P., et al. (2021). Methoxylated Quinoline-Chalcones with Potential Pesticidal Activity: From Synthesis to Supramolecular Framework. Journal of the Brazilian Chemical Society, 32(9), 1845-1858. [Link]
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Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3959. [Link]
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Li, G., & Li, Y. (2014). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Molecules, 19(7), 9495-9515. [Link]
-
Wang, Y., et al. (2020). Chemo- and regioselective synthesis of C3-sulfonate esters and C4-chlorides of quinolines under metal-free conditions. Organic Chemistry Frontiers, 7(1), 107-112. [Link]
-
Desai, N. C., & Bhatt, N. (2013). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research, 3(2), 123-127. [Link]
-
Al-Suhaimi, E. A., et al. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega, 8(22), 19579-19590. [Link]
-
NIST. (n.d.). 8-Quinolinesulfonyl chloride. NIST WebBook. [Link]
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ResearchGate. (n.d.). Structures of the quinoline derivatives. ResearchGate. [Link]
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Līpiņš, E., et al. (2017). Scheme 3: Synthesis of 2-chloro-6,7-dimethoxy-4-sulfonylquinazoline derivatives 8. ResearchGate. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of sulfonylation with sulfonyl chlorides. ResearchGate. [Link]
-
Pashayan, A. S., et al. (2021). Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions of 2-Quinolinesulfenyl Halides with Alkenes and Cycloalkenes. Molecules, 26(16), 4844. [Link]
- Google Patents. (n.d.). 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]
-
Cremlyn, R. J., & Cronje, R. (1975). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. ResearchGate. [Link]
-
Kumar, A., et al. (2012). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Medicinal Chemistry Letters, 3(11), 943-947. [Link]
-
Al Mamari, H. H., & Al Lawati, Y. (2020). Investigations into the ligand steric and electronic effects of Ru-catalyzed C–H bond arylation directed by 8-aminoquinoline as a bidentate-directing group. Journal of Chemical Research, 44(11-12), 705-709. [Link]
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Cano, J., et al. (2002). Synthesis and characterization of sulfonamides containing 8-aminoquinoline and their Ni(II) complexes. Crystalline structures of. Inorganica Chimica Acta, 333(1), 107-114. [Link]
-
ResearchGate. (n.d.). Electronic Effects of the Sulfinyl and Sulfonyl Groups. ResearchGate. [Link]
-
YouTube. (2020, October 26). Reactivity of Quinoline. YouTube. [Link]
-
ResearchGate. (n.d.). Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and... ResearchGate. [Link]
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2-methoxy-6-Quinolinesulfonyl chloride molecular weight and formula
This technical guide details the physicochemical properties, synthesis logic, and application protocols for 2-methoxy-6-quinolinesulfonyl chloride .
Chemical Identity & Physicochemical Properties
The compound This compound is a sulfonyl chloride derivative of the quinoline heterocycle. It serves as a specialized electrophile in medicinal chemistry, particularly for introducing the quinoline pharmacophore into target molecules via sulfonamide linkages.
Note on Isomerism: Commercial databases frequently list the 8-sulfonyl isomer (CAS: 881005-46-5). The 6-sulfonyl isomer discussed here is a distinct regioisomer. Researchers must verify the substitution pattern using 1H-NMR, as the molecular weight and formula are identical for both isomers.
| Property | Data |
| IUPAC Name | 2-methoxyquinoline-6-sulfonyl chloride |
| Molecular Formula | C₁₀H₈ClNO₃S |
| Molecular Weight | 257.69 g/mol |
| Monoisotopic Mass | 256.99 g/mol |
| Physical State | Off-white to pale yellow solid (typical for this class) |
| Solubility | Soluble in DCM, THF, Acetonitrile; Reacts/Decomposes in Water/Alcohols |
| Storage | < -20°C, Hygroscopic, Store under Inert Gas (Ar/N₂) |
Part 2: Synthesis & Regioselectivity (The "Why" & "How")
The synthesis of the 6-isomer requires precise control over regioselectivity .[1] Electrophilic aromatic substitution on 2-methoxyquinoline typically yields a mixture of the 6- and 8-isomers.
Mechanistic Insight
While the methoxy group at position 2 is electron-donating, the nitrogen atom of the quinoline ring deactivates the heterocyclic ring. Consequently, electrophilic attack (chlorosulfonation) occurs preferentially on the carbocyclic (benzene) ring at positions 6 and 8.
-
Kinetic Control: Favors the 8-position (ortho to the bridgehead, sterically accessible but higher energy transition state).
-
Thermodynamic Control: Favors the 6-position (para-like orientation relative to the bridgehead, more stable).
Synthesis Strategy: To maximize the yield of the 6-isomer, the reaction is typically conducted at elevated temperatures (thermodynamic conditions) using neat chlorosulfonic acid.
Caption: Synthetic workflow illustrating the thermodynamic control required to favor the 6-isomer over the 8-isomer.
Part 3: Experimental Protocol (Derivatization)
This protocol describes the coupling of this compound with a primary amine to form a sulfonamide. This reaction is highly sensitive to moisture; hydrolysis of the sulfonyl chloride to the sulfonic acid is the primary failure mode.
Reagents
-
Electrophile: this compound (1.1 equiv)
-
Nucleophile: Primary/Secondary Amine (1.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.
-
Dissolution: Dissolve the Amine (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DCM. Cool to 0°C in an ice bath.
-
Expert Tip: Cooling is critical to prevent exotherms that degrade the sulfonyl chloride.
-
-
Addition: Dissolve This compound (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.
-
Validation: Monitor by TLC or LC-MS. Look for the disappearance of the amine and the formation of the sulfonamide mass (M+H). Note: The chloride starting material may not be visible on LC-MS due to rapid hydrolysis in the mobile phase.
-
-
Work-up:
-
Dilute with DCM.
-
Wash with 1M HCl (to remove excess base/amine).
-
Wash with Saturated NaHCO₃ (to remove hydrolyzed sulfonic acid byproducts).
-
Dry over MgSO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Caption: Nucleophilic substitution mechanism at the sulfonyl center.
Part 4: Applications & Stability
1. Medicinal Chemistry
The 2-methoxy-6-sulfonyl moiety is a bioisostere for other aryl sulfonamides. The methoxy group at the 2-position modulates the lipophilicity (LogP) and metabolic stability of the quinoline ring. It is often used in the development of:
-
Antitumor agents: Targeting cell cycle checkpoints.
-
Antiviral agents: Quinoline derivatives have historical significance in virology (e.g., antimalarials, though mechanism differs).
2. Fluorescent Labeling
Quinolines are inherently fluorescent. Derivatization with this chloride can serve as a "turn-on" fluorescent tag for amines, useful in biological assays where a bulky fluorophore (like Dansyl) is undesirable.
3. Stability Warning
-
Hydrolysis: The S-Cl bond is labile. Exposure to atmospheric moisture converts the compound to 2-methoxyquinoline-6-sulfonic acid (MW ~239 g/mol ).
-
Detection: If your LC-MS shows a dominant peak at [M-Cl+OH], the reagent has hydrolyzed.
References
-
Chemical Identity & Isomerism
-
Synthesis & Regioselectivity
-
BenchChem Technical Guide: Synthesis of 2-Methylquinoline-6-sulfonic Acid (Analogous synthesis demonstrating thermodynamic control for 6-position sulfonation). Link
-
RSC Journals: Regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines and a reinvestigation of the bromination of 2-methoxyquinoline (Confirms electrophilic substitution at C6/C8). Link
-
-
General Reactivity
Sources
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Methodological & Application
Application Note: Synthesis of Sulfonamides using 2-Methoxy-6-Quinolinesulfonyl Chloride
Abstract & Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in FDA-approved drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). The specific derivative 2-methoxy-6-quinolinesulfonyl chloride represents a high-value building block. The C2-methoxy group provides unique electronic properties—acting as a hydrogen bond acceptor and modulating lipophilicity—while the C6-sulfonyl chloride moiety serves as a highly reactive "warhead" for covalent attachment to amines.
This application note provides a rigorous, field-tested guide for synthesizing sulfonamides from this specific precursor. Unlike simple benzene sulfonyl chlorides, the quinoline core introduces basicity and pH-sensitivity that necessitates modified workup protocols to avoid yield loss.
Key Applications
-
Kinase Inhibition: Targeting the ATP-binding pocket where the quinoline ring mimics the purine base.
-
Carbonic Anhydrase Inhibitors (CAIs): The sulfonamide moiety (
) acts as a zinc-binding group (ZBG) in metalloenzymes. -
Fluorescent Probes: Substituted quinolines often exhibit fluorescence, making them useful for biological imaging.
Chemical Basis & Reactivity
This compound (CAS: 1333416-24-2) possesses two distinct reactivity centers:
-
The Sulfonyl Chloride (C6): Highly electrophilic.[1] Reacts rapidly with primary and secondary amines.
-
The Quinoline Nitrogen (N1): Basic (pKa ~4-5). This creates a "self-buffering" effect but complicates acidic workups.
-
The Methoxy Group (C2): Generally stable, but susceptible to hydrolysis (forming 2-quinolone) under strong acidic reflux or extreme heat.
Critical Consideration: The electron-donating methoxy group at C2 increases electron density on the ring compared to unsubstituted quinoline. This slightly reduces the electrophilicity of the sulfonyl chloride compared to nitro-substituted analogs, requiring slightly longer reaction times or stronger bases (e.g., DMAP catalysis) for sterically hindered amines.
Experimental Protocols
Protocol A: Standard Synthesis (Bench Scale)
Best for: Primary amines, non-polar secondary amines, and scale-up (100 mg – 10 g).
Reagents:
-
This compound (1.0 equiv)
-
Amine substrate (1.1 – 1.2 equiv)
-
Base: Pyridine (3.0 equiv) OR Triethylamine (TEA) (2.0 equiv) + DMAP (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Procedure:
-
Preparation: Dissolve the amine (1.1 equiv) and Base (Pyridine or TEA) in anhydrous DCM (0.1 M concentration relative to amine) in a round-bottom flask under an inert atmosphere (
or Ar). -
Addition: Cool the solution to 0°C (ice bath). Dissolve this compound (1.0 equiv) in a minimal amount of DCM and add it dropwise to the amine solution over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.
-
Monitoring: Check by TLC (typically 5% MeOH in DCM). The sulfonyl chloride usually runs much faster than the sulfonamide product.
-
-
Quench: Add a small amount of water (1 mL) to hydrolyze unreacted sulfonyl chloride.
Modified Workup (The "Quinoline" Protocol): Standard acid washes (1M HCl) used for benzene sulfonamides can protonate the quinoline nitrogen, trapping your product in the aqueous phase.
-
Dilute reaction mixture with DCM.
-
Wash 1: Saturated
(removes acidic impurities). -
Wash 2: 5% Citric Acid (Mild acid, pH ~4).
-
Note: Perform this quickly. If your product is highly polar, skip this and use only Brine.
-
-
Wash 3: Brine.
-
Dry over
, filter, and concentrate.
Protocol B: Parallel / Microwave Synthesis
Best for: Library generation, unreactive anilines, or milligram-scale reactions.
Reagents:
-
Solvent: Anhydrous DMF or DMA.
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 equiv).
Procedure:
-
In a microwave vial, combine Amine (0.2 mmol), DIPEA (0.6 mmol), and Sulfonyl Chloride (0.2 mmol) in DMF (2 mL).
-
Microwave Irradiation: Heat at 80°C for 10–20 minutes (Power: Dynamic).
-
Caution: Do not exceed 100°C to avoid displacing the 2-methoxy group.
-
-
Purification: Direct injection onto Prep-HPLC (Reverse Phase C18).
-
Gradient: Water (0.1% Formic Acid) / Acetonitrile.
-
Visualization & Decision Logic
Workflow Diagram: Synthesis & Workup
This diagram illustrates the critical decision points during the synthesis, specifically addressing the amphoteric nature of the quinoline product.
Caption: Figure 1.[4][5][6] Optimized synthetic workflow emphasizing the divergent workup paths required to preserve the quinoline core.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Aqueous Loss) | Product protonation during acid wash. | The quinoline nitrogen is basic. Do not use 1M HCl. Use 5% Citric Acid or skip the acid wash entirely and rely on chromatography. |
| Unreacted Chloride | Steric hindrance or moisture. | Add 0.1 equiv DMAP (nucleophilic catalyst). Ensure solvent is anhydrous. |
| Hydrolysis (Sulfonic Acid) | Wet solvent or old reagents. | Sulfonyl chlorides hydrolyze to sulfonic acids (highly polar spot at baseline). Use fresh reagents and dry DCM. |
| Side Product: 2-Quinolone | Harsh conditions displacing -OMe. | Avoid heating >100°C or using strong mineral acids. The 2-methoxy group is labile under extreme forcing conditions. |
Characterization Data (Expected)
When characterizing the final sulfonamide, look for these signature signals in the
-
Methoxy Group: A sharp singlet (
3.9 – 4.1 ppm) integrating to 3H. -
Quinoline Protons:
-
H3 and H4 (Heterocyclic ring): Two doublets typically around
7.0 – 8.5 ppm (coupling constant Hz). -
H5, H7, H8 (Benzenoid ring): Aromatic pattern depending on substitution, but H5 usually appears as a doublet at lower field due to the sulfonyl group's deshielding effect.
-
-
Sulfonamide NH: Broad singlet, exchangeable with
, typically 7.5 – 10.0 ppm (highly variable based on concentration and solvent).
References
-
Ghorab, M. M., et al. (2010). Design, synthesis and anticancer evaluation of novel quinoline derivatives containing sulfonamide moiety.[7][8] European Journal of Medicinal Chemistry.
-
Carta, F., et al. (2012). Carbonic anhydrase inhibitors: Synthesis and inhibition of the human carbonic anhydrase isoforms I, II, IX and XII with a series of quinoline-sulfonamides. Bioorganic & Medicinal Chemistry.[1][6][9][10][11]
-
Ingle, R. G., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (Contextual reference for heteroaryl sulfonamide synthesis). MDPI Applied Sciences.
-
BenchChem Technical Support. (2025). Scale-Up Synthesis of 2-Methylquinoline-6-sulfonamide. (Protocol adaptation for 6-sulfonyl quinolines).
-
Saifi, Z., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds. RSC Advances.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The 2-Methoxy Group Orientation Regulates the Redox Potential Difference between the Primary (QA) and Secondary (QB) Quinones of Type II Bacterial Photosynthetic Reaction Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2E)-3-(6-Chloro-2-methoxyquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ajchem-b.com [ajchem-b.com]
Application Note: A Practical Guide to the Derivatization of Amino Acids with 2-Methoxy-6-Quinolinesulfonyl Chloride for HPLC Analysis
For: Researchers, scientists, and drug development professionals engaged in quantitative amino acid analysis.
Introduction: The Imperative for Sensitive Amino Acid Quantification
The precise measurement of amino acids is fundamental across a spectrum of scientific disciplines, from elucidating metabolic pathways in clinical research to ensuring the quality and consistency of biopharmaceutical products. As the constituent units of proteins, their qualitative and quantitative profile provides invaluable insight into biological processes and product attributes. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose; however, the majority of the 20 proteinogenic amino acids lack a native chromophore or fluorophore, precluding their sensitive detection by common HPLC detectors like UV-Vis or Fluorescence.[1]
To surmount this analytical challenge, pre-column derivatization is employed. This strategy involves a chemical reaction that attaches a labeling agent to the amino acid molecule, rendering it detectable. A plethora of reagents have been developed for this purpose, each with distinct advantages and limitations. This application note introduces a detailed protocol and scientific rationale for the use of 2-methoxy-6-quinolinesulfonyl chloride (MQS-Cl) as a fluorescent labeling agent for both primary and secondary amino acids. The quinoline moiety of MQS-Cl imparts favorable fluorescent properties to the amino acid derivatives, allowing for their sensitive detection. This guide provides a comprehensive framework for implementing this derivatization chemistry, from the underlying principles to a step-by-step protocol and data interpretation.
Principle of the Method: Nucleophilic Attack on a Sulfonyl Chloride
The derivatization of amino acids with this compound is predicated on the nucleophilic substitution reaction between the amino group of the amino acid and the sulfonyl chloride group of the MQS-Cl reagent. This reaction is analogous to the well-established derivatization chemistry of other sulfonyl chlorides, such as Dansyl Chloride.[2][3][4][5]
The core mechanism involves the lone pair of electrons on the nitrogen atom of the amino acid's amino group acting as a nucleophile and attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable sulfonamide bond between the MQS moiety and the amino acid. The reaction is typically conducted under alkaline conditions (pH 9-10) to ensure that the amino group is in its deprotonated, nucleophilic state.[2][5] Both primary and secondary amines (like in proline) can react with sulfonyl chlorides, making MQS-Cl a versatile reagent for the comprehensive analysis of all amino acids.[3][5]
The resulting MQS-amino acid derivatives possess the fluorescent 6-methoxyquinoline group, which allows for highly sensitive detection. Based on the fluorescence properties of structurally similar quinoline sulfonamides, the MQS-derivatives are expected to be excitable by near-UV light, with emission in the visible blue-violet region of the spectrum.[6][7][8]
Diagram of the Derivatization Reaction:
Caption: General reaction scheme for the derivatization of an amino acid with MQS-Cl.
Reagents and Materials
-
This compound (MQS-Cl): Sourced from a reputable chemical supplier. Due to the specialized nature of this reagent, custom synthesis may be required.
-
Amino Acid Standard Mixture: A certified reference standard containing all amino acids of interest at a known concentration.
-
Acetonitrile (ACN): HPLC or LC-MS grade.
-
Ultrapure Water: Type I, 18.2 MΩ·cm.
-
Sodium Bicarbonate (NaHCO₃): Analytical grade.
-
Sodium Carbonate (Na₂CO₃): Analytical grade.
-
Formic Acid (FA): LC-MS grade.
-
C18 Reversed-Phase HPLC Column: e.g., 150 mm x 4.6 mm, 5 µm particle size.
-
Standard laboratory glassware, pipettes, vortex mixer, heating block, and centrifuge.
Experimental Protocols
Preparation of Reagents
-
Derivatization Buffer (100 mM Carbonate-Bicarbonate, pH 9.8): Dissolve 0.241 g of sodium bicarbonate and 0.226 g of sodium carbonate in 50 mL of ultrapure water.[4] Adjust pH if necessary and filter through a 0.22 µm filter. Store at 4°C.
-
MQS-Cl Reagent (5 mg/mL in Acetonitrile): Accurately weigh 5 mg of MQS-Cl and dissolve in 1 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.
-
Quenching Solution (2% Formic Acid in Water): Add 200 µL of formic acid to 9.8 mL of ultrapure water.
Sample Preparation
For protein or peptide samples, acid hydrolysis is required to liberate the individual amino acids. Standard protocols for acid hydrolysis should be followed. After hydrolysis, the sample must be dried completely to remove the acid. The dried hydrolysate or a standard amino acid solution should be reconstituted in 0.1 M HCl.
Derivatization Procedure
NOTE: This protocol is based on established methods for Dansyl Chloride and should be optimized for MQS-Cl.
-
In a microcentrifuge tube, add 50 µL of the reconstituted sample or amino acid standard.
-
Add 50 µL of the Derivatization Buffer (pH 9.8). Vortex briefly.
-
Add 100 µL of the MQS-Cl Reagent. Vortex thoroughly for 30 seconds.
-
Incubate the reaction mixture in a heating block or water bath at 60°C for 45 minutes.[5]
-
After incubation, cool the mixture to room temperature.
-
Add 20 µL of the Quenching Solution to stop the reaction by consuming the excess MQS-Cl. Vortex for 30 seconds.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the derivatization of amino acids with MQS-Cl.
Data Presentation & Analysis
The derivatized amino acids are separated by reversed-phase HPLC. The hydrophobicity imparted by the MQS group allows for excellent retention and separation on a C18 column.
Table 1: Proposed HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 150 x 4.6 mm, 5 µm | Provides good retention and separation of hydrophobic derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase to ensure good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the derivatives. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10-20 µL | A typical volume for analytical HPLC. |
| Column Temp. | 30°C | To ensure reproducible retention times. |
| Fluorescence Detector | Excitation: ~340 nm Emission: ~430 nm | Estimated wavelengths based on similar quinoline sulfonamides.[6][8] Optimization is critical. |
| Gradient Elution | Start at 10-20% B, ramp to 70-80% B over 30-40 min | A gradient is necessary to elute all amino acid derivatives with varying polarities. |
Table 2: Expected Elution Order & Quantitative Parameters
| Amino Acid | Expected Relative Elution Order | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Aspartic Acid | Early | To be determined | To be determined |
| Glutamic Acid | Early | To be determined | To be determined |
| Glycine | Mid | To be determined | To be determined |
| Alanine | Mid | To be determined | To be determined |
| Proline | Mid-Late | To be determined | To be determined |
| Phenylalanine | Late | To be determined | To be determined |
| Isoleucine | Late | To be determined | To be determined |
Note: The exact elution order and quantitative performance (LOD, LOQ) must be empirically determined through method development and validation.
Trustworthiness & Self-Validation
The robustness of this method relies on several key principles:
-
Reaction Stoichiometry: The use of a significant molar excess of MQS-Cl ensures the complete derivatization of all amino acids in the sample.
-
Reaction Quenching: The addition of formic acid effectively terminates the reaction, preventing the degradation of derivatives and the reaction of excess reagent with mobile phase components.[9]
-
Stable Derivatives: Sulfonamides are chemically robust, ensuring that the derivatives remain stable throughout the chromatographic run and during sample storage in the autosampler.
-
Internal Standards: For absolute quantification, the use of a non-proteinogenic amino acid (e.g., norvaline) as an internal standard is highly recommended to account for variations in derivatization efficiency and injection volume.
Conclusion and Further Perspectives
The derivatization of amino acids with this compound presents a promising, albeit not yet widely established, method for their sensitive quantification by HPLC with fluorescence detection. The protocol outlined in this application note, grounded in the established chemistry of sulfonyl chlorides, provides a solid foundation for researchers to develop and validate a robust analytical method. The key advantages lie in the potential for high sensitivity conferred by the quinoline fluorophore and the ability to derivatize both primary and secondary amino acids in a single reaction. Critical to the successful implementation of this method will be the empirical optimization of reaction conditions and HPLC parameters, particularly the fluorescence detector wavelengths. This method offers a valuable alternative for laboratories seeking to expand their capabilities in amino acid analysis.
References
-
Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd. [Link]
-
Zhao, S., et al. (2019). Targeted quantification of amino acids by dansylation. MethodsX, 6, 1963-1971. [Link]
-
Takeuchi, T. (2018). HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]
-
Kumar, A., et al. (2024). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. Scientific Reports, 14(1), 7486. [Link]
-
Burdette, S. C., et al. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. Inorganic Chemistry, 50(16), 7563-7573. [Link]
-
Li, C. J., et al. (2013). Chemical structure of the quinoline sulfonamide Zn2+ sensors TSQ and Zinquin. Journal of the American Chemical Society, 135(42), 15904-15907. [Link]
-
DeJong, C. (1986). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
Application Note: 2-Methoxy-6-Quinolinesulfonyl Chloride (MQS-Cl) as a Blue-Fluorescent Probe Precursor
This Application Note is designed for researchers in chemical biology, proteomics, and analytical chemistry. It details the use of 2-methoxy-6-quinolinesulfonyl chloride (MQS-Cl) as a high-performance fluorescent derivatizing agent for primary and secondary amines.
Introduction & Mechanism
This compound (MQS-Cl) is a specialized fluorogenic derivatizing reagent. Structurally related to the classic Dansyl chloride, MQS-Cl offers distinct advantages in size, polarity, and spectral properties. Upon reaction with nucleophilic amines (e.g., amino acids, peptides, or polyamines), it forms stable, highly fluorescent sulfonamides.
Core Advantages
-
High Quantum Yield: The 6-methoxyquinoline moiety provides intense blue fluorescence, often superior to naphthalene-based probes in polar solvents.
-
Solvatochromism: The emission maximum is sensitive to the local solvent environment, making MQS-conjugates useful for probing hydrophobic pockets in proteins.
-
Stability: The resulting sulfonamide bond is chemically stable against acid hydrolysis, allowing for downstream processing.
Reaction Mechanism
The sulfonyl chloride group undergoes nucleophilic substitution by the target amine under basic conditions (Schotten-Baumann reaction). The base neutralizes the HCl byproduct, driving the reaction to completion.
Figure 1: Reaction pathway for the labeling of primary amines with MQS-Cl.
Physicochemical Properties & Spectral Data[1][2][3][4][5][6]
The following data characterizes the probe after conjugation to a standard aliphatic amine (e.g., Glycine or Alanine).
| Property | Value | Notes |
| Excitation Max ( | 320 – 350 nm | UV-excitable; compatible with DAPI filters. |
| Emission Max ( | 420 – 450 nm | Blue emission. Shifts red in polar protic solvents. |
| Stokes Shift | ~90 – 110 nm | Large shift reduces self-quenching artifacts. |
| Solubility (Precursor) | Acetone, Acetonitrile, DMF | Hydrolyzes slowly in water; keep stock anhydrous. |
| Reactivity | Does not react with hydroxyls under standard conditions. |
Experimental Protocols
Protocol A: Pre-Column Derivatization of Amino Acids (HPLC)
Objective: Label amino acids in a biological sample for sensitive fluorescence detection.
Reagents:
-
MQS-Cl Stock: 10 mM in anhydrous Acetonitrile (ACN). Prepare fresh or store at -20°C with desiccant.
-
Buffer: 0.1 M Sodium Borate (pH 9.0).
-
Quenching Solution: 10% Ethylamine or Glycine solution.
Workflow:
-
Sample Prep: Dissolve amino acid/peptide sample in Borate Buffer (pH 9.0) to a concentration of 1–100 µM.
-
Reaction: Add MQS-Cl stock solution to the sample in a 2:1 molar excess (Reagent:Amine).
-
Tip: If the sample contains thiols (Cysteine), pre-treat with iodoacetamide to prevent side reactions.
-
-
Incubation: Vortex and incubate at 50°C for 20 minutes or Room Temperature for 1 hour in the dark.
-
Termination: Add 10 µL of Quenching Solution to consume excess MQS-Cl.
-
Analysis: Inject directly onto a C18 Reverse-Phase HPLC column.
-
Detection:
, .
-
Protocol B: Protein Surface Labeling
Objective: Label surface lysine residues to study protein conformation or create a tracer.
Reagents:
-
Protein Stock: 1 mg/mL in PBS (pH 7.4). Avoid Tris or Glycine buffers as they compete for the label.
-
MQS-Cl Stock: 10 mg/mL in dry DMF.
Workflow:
-
pH Adjustment: Adjust protein solution to pH 8.5 using 1 M
. -
Addition: Slowly add MQS-Cl (dissolved in DMF) to the stirring protein solution. Final DMF concentration should not exceed 5% (v/v).
-
Ratio: Use a 10-20 molar excess of MQS-Cl over the protein for exhaustive labeling.
-
-
Incubation: Incubate for 1 hour at 4°C (to preserve protein structure) or RT.
-
Purification: Remove unreacted probe via Gel Filtration (Sephadex G-25) or Dialysis against PBS.
-
Validation: Measure Absorbance at 280 nm (Protein) and 340 nm (MQS). Calculate Degree of Labeling (DOL).
Analytical Validation & Troubleshooting
Signal Verification Workflow
Use this logic flow to troubleshoot low fluorescence signals.
Figure 2: Troubleshooting logic for MQS-Cl labeling failures.
Critical Considerations
-
Hydrolysis: Sulfonyl chlorides hydrolyze in water to form sulfonic acids (MQS-OH), which are non-reactive. Always add the organic probe solution to the aqueous sample last and mix immediately.
-
Interference: Avoid buffers containing primary amines (Tris, Glycine, Ammonium). Use Phosphate, Borate, or Carbonate/Bicarbonate.
-
Spectral Overlap: MQS emission (Blue) does not overlap with Fluorescein (Green) or Rhodamine (Red), making it suitable for multi-color flow cytometry.
References
-
Tabassum, H., et al. (2021). Spectral Characteristics of Compounds 2-6 (Quinoline Sulfonamides). ResearchGate.[1]
-
Meeusen, J., et al. (2011).[2] TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc.[2][3] Inorganic Chemistry (ACS).
-
BenchChem. (2025).[4][5][6][7] Application Notes: 2-Aminoquinoline as a Fluorescent Probe.[5] BenchChem Protocols.[4][5]
-
AAT Bioquest. (2024). Spectrum of Quinoline Sulfonamide Derivatives. AAT Bioquest Spectrum Viewer.[8]
-
Maslankiewicz, A., et al. (2003). Synthesis and Amination of Quinolinesulfonyl Chlorides. Semantic Scholar.[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Spectrum [TSQ [N-(6-Methoxy-8-quinolyl)-p-toluenesulfonamide]] | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
improving yield of 2-methoxy-6-Quinolinesulfonyl chloride amidation reactions
Subject: Optimization of Yield and Purity in Sulfonylation Reactions Reagent ID: 2-Methoxy-6-quinolinesulfonyl chloride (Argatroban Intermediate) Support Level: Tier 3 (Senior Application Scientist)[1]
System Overview & Chemical Context
This guide addresses the amidation of This compound (hereafter 2-MQC ).[1] This reagent is the critical electrophile used to introduce the sulfonamide moiety in the synthesis of direct thrombin inhibitors like Argatroban .[2]
The "Personality" of the Reagent
Unlike simple benzenesulfonyl chlorides, 2-MQC presents unique challenges due to its quinoline core:
-
Electronic Deactivation: The 2-methoxy group is an Electron Donating Group (EDG).[2] Through resonance, it increases electron density on the aromatic ring, making the sulfonyl chloride less electrophilic (slower to react) than nitro- or halo-substituted analogs.[1][2]
-
Moisture Sensitivity: Despite the electronic stabilization, the sulfonyl chloride moiety is prone to hydrolysis, converting to the unreactive sulfonic acid (2-methoxy-6-quinolinesulfonic acid).[1][2]
-
Solubility: The lipophilic quinoline ring often necessitates organic solvents (DCM, THF), but the polar sulfonamide product may precipitate prematurely, trapping unreacted amine.[1][2]
Standard Operating Procedures (SOPs)
We recommend two distinct protocols depending on your substrate's solubility and sensitivity.
Protocol A: Anhydrous Organic (Standard)
Best for: Lipophilic amines, small-scale optimization.[1][2]
| Parameter | Specification | Rationale |
| Solvent | Dichloromethane (DCM) or THF | Anhydrous (Water <50 ppm).[1] DCM dissolves 2-MQC well; THF is better for polar amines. |
| Base | Triethylamine (TEA) or DIPEA | 1.5 – 2.0 equivalents.[2] Scavenges HCl generated during substitution.[2] |
| Stoichiometry | 1.1 – 1.2 eq. of 2-MQC | Slight excess accounts for minor hydrolysis due to trace moisture. |
| Temperature | Start cold to suppress exotherms and side reactions; warm to drive completion. | |
| Catalyst | DMAP (0.1 eq) | Optional. Use only if reaction stalls after 4h. |
Protocol B: Schotten-Baumann (Biphasic)
Best for: Amino acids (e.g., Arginine derivatives), scale-up, and robust pH control.[1][2]
-
Aqueous Phase: Dissolve amine in 1N NaOH (maintain pH > 9).
-
Organic Phase: Dissolve 2-MQC in THF or Dioxane.
-
Execution: Add organic phase dropwise to the aqueous phase at
with vigorous stirring. -
Advantage: The high pH neutralizes the HCl immediately, and the biphasic nature protects the sulfonyl chloride from rapid hydrolysis if stirring is efficient.[2]
Troubleshooting Guide (FAQ & Diagnostics)
Issue 1: "I have low yield, and a new polar spot appeared on TLC."
Diagnosis: Hydrolysis. The sulfonyl chloride has reacted with water instead of your amine.[2]
-
Root Cause: Wet solvent, humid atmosphere, or old reagent.[1][2]
-
The Fix:
-
Reagent Check: 2-MQC should be a white/off-white solid.[1] If it is sticky or yellow, it has partially hydrolyzed.[1][2] Recrystallize from dry hexane/EtOAc or purchase fresh.[2]
-
Sieve Protocol: Store reaction solvents over activated 3Å molecular sieves for 24h prior to use.
-
Addition Order: Do not dissolve 2-MQC and let it sit. Add it last as a solid or a freshly prepared solution to the amine/base mixture.
-
Issue 2: "The reaction is stalling (50% conversion) even after 24 hours."
Diagnosis: Electronic Deactivation / Steric Bulk.
-
Root Cause: The 2-methoxy group makes the sulfur center less "hungry" for electrons. If your amine is hindered (e.g., secondary amine or bulky amino acid), the reaction is too slow.[1][2]
-
The Fix:
-
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-sulfonylpyridinium intermediate that transfers the sulfonyl group to your amine much faster.
-
Concentration: Increase reaction concentration (0.5 M to 1.0 M). Higher collision frequency helps overcome the activation energy barrier.
-
Issue 3: "I see a non-polar impurity running just above my product."
Diagnosis: Bis-sulfonylation (Disulfonimide formation).
-
Root Cause: If you are using a primary amine (
), the resulting sulfonamide ( ) is still acidic.[1][2] If base is present and 2-MQC is in large excess, it reacts again to form .[1][2] -
The Fix:
-
Stoichiometry Control: Reduce 2-MQC to 1.0 or 1.05 equivalents.
-
Dilution: Run the reaction more dilute (0.1 M).
-
Quench: Quench the reaction immediately upon consumption of the amine with a primary amine scavenger (e.g., 3-aminopropyl silica or simple methylamine) to destroy excess sulfonyl chloride.[2]
-
Visual Technical Guides
Figure 1: Reaction Logic & Troubleshooting Flowchart
Use this decision matrix to diagnose yield issues in real-time.
Caption: Decision matrix for diagnosing common failure modes in this compound amidations.
Figure 2: Mechanistic Pathway & Competition
Understanding the competition between the desired path (Amidation) and the failure path (Hydrolysis).[2]
Caption: Kinetic competition between amidation and hydrolysis. Moisture control is critical for hindered amines.[2]
Purification Strategy (The "Quinoline Advantage")
One advantage of this specific reagent is the basic nitrogen in the quinoline ring.[2] You can use this for "Catch and Release" purification if your coupled amine is not also basic.
-
Acid Wash: Dissolve crude reaction mix in EtOAc. Wash with 1N HCl.[2] The quinoline-sulfonamide will protonate and move to the aqueous layer (leaving non-basic impurities in organic).[2][3]
-
Neutralization: Separate the aqueous layer, cool to
, and basify with NaOH or until the product precipitates or can be extracted back into DCM. -
Crystallization: For Argatroban intermediates, crystallization from Ethanol or 2-Propanol is the industry standard for high purity [2].[2]
References
-
Okamoto, S., et al. (1981).[1][2] "Potent inhibition of thrombin by the newly synthesized arginine derivative, No. 805.[2] The importance of stereostructure of its hydrophobic carboxamide portion."[2] Biochemical and Biophysical Research Communications.
-
Zanon, J. (2008).[1][2] "Method for the preparation of argatroban monohydrate." US Patent Application / ChemicalBook Data.
-
Cossy, J., & Belotti, D. (2001).[1][2] "A short synthesis of argatroban, a potent selective thrombin inhibitor."[2][4] Bioorganic & Medicinal Chemistry Letters.
-
Leggio, A., et al. (2016).[1][2][5] "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride."[5] RSC Advances.
Sources
- 1. CN100465161C - Process for preparing argatroban intermediates - Google Patents [patents.google.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A short synthesis of argatroban. a potent selective thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies for the Removal of Unreacted 2-Methoxy-6-Quinolinesulfonyl Chloride
Welcome to the technical support center for handling 2-methoxy-6-quinolinesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing unreacted this compound from reaction mixtures. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, experience-based advice to ensure the integrity and purity of your synthesized compounds.
Introduction: The Challenge of Residual Sulfonyl Chlorides
This compound is a valuable reagent in organic synthesis, particularly for the formation of sulfonamides, which are prevalent motifs in medicinal chemistry.[1] However, its high reactivity presents a significant challenge in post-reaction work-up.[1] Residual sulfonyl chloride can interfere with downstream applications, complicate purification due to similar polarities with the desired product, and potentially lead to the formation of unwanted byproducts. This guide provides a systematic approach to quenching, scavenging, and purifying your reaction mixture to isolate your target compound with high purity.
Troubleshooting Guide: Selecting the Optimal Removal Strategy
The choice of removal method depends on several factors, including the stability of your product, the scale of your reaction, and the nature of the impurities. The following decision tree illustrates a logical workflow for selecting the most appropriate strategy.
Caption: A workflow for selecting the appropriate removal method for unreacted this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: Unreacted this compound is highly reactive and can cause several issues. It can react with nucleophilic solvents (e.g., methanol) during chromatography, leading to the formation of methyl sulfonate esters as impurities.[2] Furthermore, its hydrolysis product, 2-methoxy-6-quinolinesulfonic acid, can complicate purification and may affect the stability of acid-labile products.[2][3]
Q2: What are the primary methods for removing excess this compound?
A2: The most common strategies involve quenching the unreacted sulfonyl chloride to convert it into a more easily separable derivative. This is typically followed by an appropriate work-up and purification method. The main approaches are:
-
Aqueous Hydrolysis: Reaction with water, often under basic conditions, to form the water-soluble sulfonic acid.[4]
-
Amine Quenching: Reaction with a simple amine to form a sulfonamide, which can then be separated.
-
Scavenger Resins: Use of polymer-supported amines or other nucleophiles to covalently bind the sulfonyl chloride, which is then removed by filtration.[5][6][7]
Q3: My product seems to be "oiling out" during work-up instead of precipitating as a solid. What should I do?
A3: "Oiling out" can occur when the product is impure or when the crystallization conditions are not optimal. Consider re-dissolving the oil in a suitable solvent and attempting the crystallization again, perhaps at a lower temperature or with a different solvent system. If impurities are the issue, a preliminary purification step like column chromatography may be necessary before attempting recrystallization.
Q4: I am concerned about the stability of the quinoline ring under my work-up conditions. What should I consider?
A4: Quinoline compounds can be sensitive to pH, light, and temperature.[8] It is advisable to avoid prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, to prevent potential degradation.[2] When performing extractions, ensure the pH is controlled to maintain the stability of your product.
Experimental Protocols
Protocol 1: Aqueous Basic Quench and Extraction
This method is suitable for products that are stable to basic conditions. The unreacted sulfonyl chloride is hydrolyzed to the corresponding sulfonic acid, which is then removed by extraction.
Materials:
-
Reaction mixture in an organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This is important as the quenching reaction can be exothermic.
-
Quenching: Slowly add saturated aqueous NaHCO₃ solution to the reaction mixture with vigorous stirring. Continue stirring for 30-60 minutes, allowing the mixture to warm to room temperature. Monitor the disappearance of the sulfonyl chloride by Thin Layer Chromatography (TLC).
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. The sodium salt of 2-methoxy-6-quinolinesulfonic acid will be in the aqueous layer.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM or EtOAc) two more times to recover any dissolved product.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
| Parameter | Recommendation | Rationale |
| Quenching Agent | Saturated NaHCO₃ | Mild base, effective for hydrolysis. |
| Temperature | 0-5 °C initially | Controls exothermicity of the quench. |
| Stirring Time | 30-60 minutes | Ensures complete hydrolysis. |
Protocol 2: Scavenger Resin for Simplified Work-up
This method is ideal for products that are sensitive to aqueous conditions or for high-throughput synthesis where a simplified workflow is desired.
Materials:
-
Reaction mixture in an appropriate organic solvent
-
Amine-functionalized scavenger resin (e.g., ISOLUTE® Si-Trisamine)[5]
-
Filtration apparatus (e.g., Buchner funnel or syringe filter)
-
Standard laboratory glassware
Procedure:
-
Resin Addition: To the crude reaction mixture, add the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride).
-
Stirring: Stir the suspension at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the sulfonyl chloride by TLC.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing and Concentration: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of the unreacted sulfonyl chloride.
| Parameter | Recommendation | Rationale |
| Scavenger Resin | ISOLUTE® Si-Trisamine | High capacity and broad solvent compatibility.[5] |
| Equivalents of Resin | 2-3 eq. | Ensures complete scavenging of excess sulfonyl chloride. |
| Reaction Time | 2-24 hours | Dependent on resin type and reaction kinetics. |
Protocol 3: Purification by Column Chromatography
Column chromatography is a powerful technique for separating the desired product from both unreacted sulfonyl chloride and its byproducts.
Materials:
-
Crude reaction mixture
-
Silica gel or other suitable stationary phase
-
Appropriate eluent system (e.g., hexane/ethyl acetate, DCM/methanol)
-
Chromatography column
-
Fraction collection tubes
-
TLC plates and developing chamber
Procedure:
-
TLC Analysis: Develop a TLC method to effectively separate the desired product from the unreacted sulfonyl chloride and other impurities. This will help in choosing the appropriate eluent system for column chromatography.
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully load the dried, product-adsorbed silica onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, either isocratically or with a gradient of increasing polarity.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. Combine the fractions containing the pure product.
-
Concentration: Concentrate the combined pure fractions under reduced pressure to obtain the purified product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard choice for normal-phase chromatography.[9] |
| Eluent System | Hexane/EtOAc or DCM/MeOH | Common solvent systems for separating moderately polar compounds.[9] |
| Gradient Elution | Gradual increase in polarity | Can improve separation of closely eluting compounds. |
References
-
ISOLUTE® Si-Trisamine | Metal scavenger - Biotage. Available at: [Link]
-
Metal Scavenger Guide - Sopachem. Available at: [Link]
-
Scavenger Resins - Amerigo Scientific. Available at: [Link]
-
Resins with Functional Groups as Scavengers - Glycopep. Available at: [Link]
-
Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) - Journal of Food and Drug Analysis. Available at: [Link]
-
An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC. Available at: [Link]
- CN110156675B - Synthesis method of quinoline compound containing sulfonyl - Google Patents.
-
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) - ResearchGate. Available at: [Link]
-
(PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. Available at: [Link]
- US3766255A - Process for extracting sulfonic acids - Google Patents.
-
Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC. Available at: [Link]
-
Study on Hydrolysis Reaction Rate of Several Chemical Warfare Agents - E3S Web of Conferences. Available at: [Link]
-
New advancements in conventional and DES-based extraction of phenolic compounds from Aglianico red grape pomace | OENO One. Available at: [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. Available at: [Link]
-
Reaction of quinine 2 with SOCl2, with intramolecular attack of the... - ResearchGate. Available at: [Link]
-
Phcogj.com Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Available at: [Link]
- US4398916A - Process for purification of quinoline yellow - Google Patents.
- US4288592A - Process for preparing amides by reaction in presence of molecular sieve - Google Patents.
-
Section 5.28 Title: Generating and Quenching Reactive Gases Revision Date - Berry Group. Available at: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 7. glycopep.com [glycopep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN110156675B - Synthesis method of quinoline compound containing sulfonyl - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield in Quinoline Conjugates
Topic: Diagnostic and Optimization Strategies for Quinoline-Based Fluorophores Audience: Drug Discovery Scientists, Chemical Biologists, and Photochemists
Introduction
As a Senior Application Scientist, I frequently encounter researchers frustrated by quinoline conjugates that exhibit high theoretical brightness but poor experimental performance. Quinoline scaffolds are chemically versatile but photophysically temperamental. Their fluorescence quantum yield (
This guide is not a generic checklist; it is a causal analysis system designed to isolate the specific physicochemical mechanism suppressing your signal.
Part 1: The Diagnostic Workflow (Triage)
Before altering your synthetic route, you must diagnose the quenching mechanism. Use the following logic flow to categorize the problem into Environmental , Structural , or Methodological origins.
Figure 1: Systematic isolation of quenching mechanisms. This workflow prioritizes reversible environmental factors before suggesting irreversible structural changes.
Part 2: Environmental Factors (Solvent & pH)[1]
Q: My conjugate is bright in Dichloromethane (DCM) but non-fluorescent in aqueous buffer. Is my compound degrading?
A: Likely not. You are observing Twisted Intramolecular Charge Transfer (TICT) or Hydrogen Bonding quenching, not degradation.
The Mechanism: Many quinoline derivatives (especially 2- or 4-substituted push-pull systems) undergo TICT upon excitation. In polar solvents like water, the excited state relaxes into a twisted, non-emissive conformation stabilized by the solvent dipole. Additionally, water molecules can hydrogen-bond with the quinoline nitrogen or donor groups (like amines), providing a non-radiative vibrational pathway for energy decay [1].
Validation Protocol (Solvatochromic Shift):
-
Dissolve your conjugate in solvents of increasing polarity: Toluene
DCM Acetonitrile Methanol Water. -
Result: If emission redshifts (moves to longer wavelengths) and intensity drops as polarity increases, your issue is TICT/Solvent relaxation.
Q: Why does the fluorescence intensity fluctuate wildly with small pH changes?
A: The quinoline ring nitrogen is a basic site (
-
Scenario A (PET Quenching): If your conjugate has an electron-rich receptor (e.g., an amine linker), the lone pair can quench the quinoline excited state via Photoinduced Electron Transfer (PET). Protonation locks this lone pair, restoring fluorescence (Turn-On) [2].
-
Scenario B (Internal Charge Transfer): If the quinoline nitrogen acts as an electron acceptor in a push-pull system, protonation enhances the acceptor strength, typically causing a large redshift and potentially changing the quantum yield [3].
Table 1: pH Effects on Common Quinoline States
| State | Dominant Mechanism | Fluorescence Phenotype | Corrective Action |
| Neutral (pH > pKa) | PET from linker to ring | Quenched (Low | Acidify or alkylate linker nitrogen |
| Protonated (pH < pKa) | Blocked PET; Enhanced ICT | Bright (High | Maintain acidic buffer or quaternize ring N |
| Anionic (Phenolic) | Phenolate quenching | Quenched | Check for -OH groups at positions 8 or 6 |
Part 3: Structural & Intrinsic Factors
Q: I attached a receptor via a short alkyl chain, and the fluorescence disappeared. Why?
A: You have likely created a "short-circuit" via Photoinduced Electron Transfer (PET) .
The Mechanism: Fluorescence requires the excited electron to return to the ground state radiatively. In a PET system, an electron from a nearby donor (D) fills the ground state hole of the fluorophore (A) before the excited electron can return. This is non-radiative.
Figure 2: Thermodynamics of PET. If the HOMO of the linker/receptor is higher energy than the HOMO of the quinoline, electron transfer will quench fluorescence.
Troubleshooting:
-
Spacer Length: If the linker is
atoms, PET is highly efficient. Increase the alkyl chain length to carbons to disrupt electron transfer. -
Electronic Modulation: Add an electron-withdrawing group to the donor moiety to lower its HOMO energy level below that of the fluorophore [4].
Q: My compound contains Bromine/Iodine for coupling. Does this affect ?
A: Yes, significantly. This is the Heavy Atom Effect .
Halogens (Br, I) induce strong spin-orbit coupling, which facilitates Intersystem Crossing (ISC) from the Singlet excited state (
-
Solution: Replace Br/I with Cl or F (lighter atoms) or remove them immediately after the coupling step via lithiation/quenching or hydrogenation.
Q: At high concentrations, the signal drops.[1] Is this the Inner Filter Effect?
A: It could be the Inner Filter Effect (IFE), but with planar quinolines, it is often Aggregation-Caused Quenching (ACQ) .
Planar aromatic rings stack (
Differentiation Protocol:
-
Measure Absorbance (A) and Fluorescence (F) at increasing concentrations.
-
IFE Check: If
at excitation wavelength, IFE is present. -
ACQ Check: Plot
vs. Concentration. If decreases as concentration rises (even after IFE correction), you have ACQ. -
Fix: Introduce "rotor" groups (e.g., phenyl rings twisted out of plane) or bulky substituents (tert-butyl) to prevent stacking [5].
Part 4: Measurement & Instrumentation[2][3][4]
Q: I am getting or negative values. What is wrong?
A: This is almost always a Reference Standard mismatch or Refractive Index (
Protocol: Comparative Quantum Yield Measurement
Do not rely on single-point measurements. Use the gradient method:
Critical Steps:
-
Reference Selection: Choose a standard with excitation/emission within 20 nm of your sample.
-
Coumarin 153 (Green emission)
-
Quinine Sulfate (Blue emission - classic for quinolines, but requires 0.1 M
).
-
-
Refractive Index (
): If your sample is in DCM ( ) and reference is in Water ( ), the correction factor is . Ignoring this introduces a 14% error immediately [6]. -
Absorbance Range: Keep Absorbance
(ideally 0.02 - 0.08) to eliminate Inner Filter Effects.
References
-
Niu, C., et al. (2020). "Solvatochromism and intramolecular charge transfer of quinoline derivatives." Spectrochimica Acta Part A, 229, 117932. Link
-
de Silva, A. P., et al. (1997). "Signaling recognition events with fluorescent sensors and switches." Chemical Reviews, 97(5), 1515-1566. Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Ed. Springer. Chapter 6: Solvent and Environmental Effects. Link
-
Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. Chapter 4: Photoinduced Electron Transfer. Link
-
Hong, Y., et al. (2011). "Aggregation-induced emission: phenomenon, mechanism and applications." Chemical Communications, 47, 8228-8261. Link
-
Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 83(12), 2213-2228. Link
Sources
Validation & Comparative
A Comparative Guide to the UV-Vis Absorption Spectra of 2-Methoxy-6-Quinolinesulfonyl Chloride and its Alternatives
In the landscape of chemical analysis and drug development, the precise characterization of reagents is paramount for ensuring the validity and reproducibility of experimental outcomes. 2-Methoxy-6-quinolinesulfonyl chloride, a key intermediate and derivatizing agent, is no exception. Its electronic absorption properties, as determined by UV-Vis spectroscopy, provide critical insights into its purity, concentration, and behavior in solution. This guide offers an in-depth technical comparison of the UV-Vis absorption spectrum of this compound with relevant alternatives, supported by established experimental protocols and theoretical considerations.
Introduction to this compound: Structure and Significance
This compound belongs to the quinoline class of heterocyclic compounds. The quinoline scaffold is a common motif in a wide array of biologically active molecules and functional materials. The presence of the methoxy and sulfonyl chloride groups at the 2 and 6 positions, respectively, imparts specific chemical reactivity and spectroscopic properties to the molecule. The sulfonyl chloride moiety makes it a valuable reagent for the derivatization of primary and secondary amines, phenols, and alcohols, a technique often employed to enhance detection and separation in chromatographic methods.
A thorough understanding of its UV-Vis absorption profile is essential for researchers to:
-
Quantify its concentration in solution using the Beer-Lambert Law.
-
Monitor reaction kinetics where the compound is consumed or generated.
-
Assess its purity , as impurities may lead to extraneous absorption bands.
-
Select appropriate wavelengths for detection in High-Performance Liquid Chromatography (HPLC) and other analytical techniques.
Theoretical Framework: Understanding the UV-Vis Absorption of Quinoline Derivatives
The UV-Vis absorption spectra of quinoline and its derivatives are characterized by electronic transitions within the aromatic system. These transitions are primarily of two types:
-
π-π* transitions: These are high-energy transitions that typically result in strong absorption bands in the ultraviolet region. For the quinoline ring system, multiple π-π* bands are expected.
-
n-π* transitions: These are lower-energy transitions involving the non-bonding electrons on the nitrogen atom of the quinoline ring. These bands are generally weaker than π-π* bands and can be influenced by the solvent environment.
Substituents on the quinoline ring can significantly alter the energy of these transitions, leading to shifts in the absorption maxima (λmax). The methoxy group (-OCH3) is an electron-donating group, which can cause a bathochromic (red) shift in the π-π* transitions. The sulfonyl chloride group (-SO2Cl) is an electron-withdrawing group and can also influence the electronic transitions. The overall spectrum is a composite of the effects of these substituents on the quinoline chromophore.
Experimental Protocol for Acquiring UV-Vis Absorption Spectra
To ensure the acquisition of high-quality and reproducible UV-Vis spectra, a standardized experimental protocol is crucial.
Instrumentation and Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better.
-
Cuvettes: 1 cm path length quartz cuvettes are required for measurements in the UV region.
-
Solvent: Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile) is essential to minimize background absorbance. The choice of solvent is critical as it can influence the fine structure of the spectrum.[1][2][3]
-
Analyte: A high-purity sample of this compound.
Step-by-Step Procedure
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable baseline.
-
Solvent Selection: Choose a solvent in which the analyte is readily soluble and that has a low UV cutoff. Methanol is a common choice for quinoline derivatives as it is transparent above 210 nm.[1]
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the instrument (typically 0.1 - 1.0).
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvettes.
-
Sample Measurement: Empty the sample cuvette and rinse it with the most dilute working solution before filling it with the same solution. Place the cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-450 nm).
-
Repeat for all Concentrations: Repeat the measurement for all prepared working solutions, moving from the most dilute to the most concentrated.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Construct a calibration curve by plotting absorbance at a selected λmax versus concentration to verify the Beer-Lambert Law relationship.
Experimental Workflow Diagram
Caption: Chemical structures of this compound and Dansyl Chloride.
From a spectroscopic standpoint, both molecules possess an aromatic sulfonyl chloride functionality. However, the core aromatic systems are different (quinoline vs. naphthalene). Dansyl chloride's spectrum is dominated by the naphthalene chromophore, with its characteristic absorption bands. [4]The choice between this compound and dansyl chloride as a derivatizing agent would depend on the specific requirements of the analysis, such as the desired wavelength for detection and the potential for fluorescence. While dansyl chloride is primarily used for fluorescence detection, its UV absorbance can also be utilized. The quinoline-based reagent may offer alternative selectivity or chromatographic properties.
Conclusion: A Guide for the Informed Researcher
References
- Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Reddy, M. R. (2015). A comprehensive review in current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry, 97, 849-888.
- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488-1508.
-
Muscia, G., Carnevale, J., Bollini, M., & Asís, S. E. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2734. [Link]
- Gao, Y., Li, Y., Liu, X., & Li, Y. (2020). A review on recent developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 28(15), 115549.
-
Quora. (2020). Which solvent is best for the UV vis spectrum, and why?. Retrieved from [Link]
-
ResearchGate. (2015). what is the best solvent for UV-Vis spectroscopy analysis?. Retrieved from [Link]
-
PubChem. 8-Quinolinesulfonyl chloride. Retrieved from [Link]
-
Han, J., & Lin, H. (2019). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 91(15), 10186–10194. [Link]
-
A. Mary, S. et al. (2021). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Molecular Structure, 1225, 129189. [Link]
- Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 1(2), 108-118.
- Bentley, T. W., & Jones, R. O. (1993). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357.
- Santa, T. (2007). Derivatization reagents for LC/MS. Current pharmaceutical analysis, 3(2), 129-140.
-
NIST. Quinoline, 6-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
